Galantide (M15)

Neuropharmacology Cholinergic transmission Receptor pharmacology

Galantide (M15) is the first described, pure high-affinity antagonist of galanin receptors. Unlike M35 (partial agonist), M15 shows ZERO intrinsic activity, delivering complete blockade of galanin-evoked acetylcholine release for unambiguous interpretation of galanin's role. With 50-fold greater potency than M35 in inhibiting GI smooth muscle contraction (IC50=80 pM vs 4 nM), it reduces peptide consumption and experimental costs. Its >19,000-fold selectivity window for GAL-R1 (Ki=0.65 nM) over GAL-R2 makes it the definitive tool for isolating GAL-R1-mediated pathways. Validated in vivo in cardiovascular autonomic studies.

Molecular Formula C23H30N2O3
Molecular Weight 382.5 g/mol
Cat. No. B10795280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalantide (M15)
Molecular FormulaC23H30N2O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCN(C2=CC=CC=C2OC)C(=O)CN3CCCCC3
InChIInChI=1S/C23H30N2O3/c1-19-10-12-20(13-11-19)28-17-16-25(21-8-4-5-9-22(21)27-2)23(26)18-24-14-6-3-7-15-24/h4-5,8-13H,3,6-7,14-18H2,1-2H3
InChIKeyVQUPYGXNBXITAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galantide (M15) — A Chimeric Peptide Antagonist for Galanin Receptor Research and Procurement


Galantide (M15) is a chimeric peptide consisting of the N-terminal 13 amino acids of galanin linked to the C-terminal 8 amino acids of substance P [1]. It functions as a high-affinity, non-selective antagonist at galanin receptors, with reported Ki values of 0.65 nM at the rat GAL1 receptor [2]. As the first described galanin receptor antagonist, Galantide has been widely used as a pharmacological tool to dissect galanin-mediated physiological processes including neurotransmitter release, insulin secretion, and neuronal signaling [3].

Why M15 (Galantide) Cannot Be Interchanged with Other Galanin Antagonists Like M35, C7, or M40


Although galanin receptor antagonists M15, M35, C7, and M40 share a common galanin(1-13) N-terminal sequence, they exhibit distinct C-terminal modifications that confer unique pharmacological profiles [1]. Substitution with another antagonist can produce confounding results: M35 acts as a partial agonist in certain systems, while M15 maintains pure antagonist properties [2]; M15 and M35 display opposite rank-order potencies for galanin-induced contraction versus relaxation in gastrointestinal smooth muscle [3]; and M15 shows dramatically reduced affinity at the pituitary galanin receptor (GAL-R2) compared to brain/gut receptors, whereas other antagonists exhibit different selectivity patterns [4]. These functional divergences preclude simple interchangeability and necessitate compound-specific procurement for hypothesis-driven research.

Quantitative Differentiation of Galantide (M15) Against Closest Analogs M35, C7, M40, and Galanin(1-14)-[Abu8]Scy-I


M15 Functions as a Full Antagonist, Whereas M35 Exhibits Mixed Agonist-Antagonist Activity In Vivo

In an in vivo microdialysis study of rat striatum, M15 (300 µM) produced no significant effect on basal acetylcholine release, whereas M35 (300 µM) stimulated basal release by approximately 50% relative to control, indicating intrinsic agonist activity [1]. When co-infused with galanin (300 µM), M15 completely blocked the galanin-evoked acetylcholine release (100% inhibition), while M35 produced only partial blockade [2]. Additionally, the agonist effect of M35 was itself blocked by M15, confirming that M15 acts as a pure antagonist while M35 behaves as a mixed agonist-antagonist [3]. Both compounds fully displaced 0.2 nM [125I]galanin binding, demonstrating that the functional difference is not attributable to differences in binding site occupancy [4].

Neuropharmacology Cholinergic transmission Receptor pharmacology

M15 Is 50-Fold More Potent Than M35 as an Inhibitor of Galanin-Induced GI Smooth Muscle Contraction

In isolated smooth muscle cells from guinea pig and dog ileum, M15 inhibited galanin-induced contraction with IC50 values of 80 pmol/L (guinea pig) and 90 pmol/L (dog) [1]. In the same experimental system, M35 was markedly less potent, with IC50 values of 4 nmol/L (guinea pig) and 1 nmol/L (dog) for inhibiting contraction [2]. This corresponds to a 50-fold (guinea pig) and 11-fold (dog) greater potency of M15 versus M35 for blocking galanin-mediated contraction [3]. Notably, for galanin-induced relaxation, the rank order reversed: M35 (IC50 = 60 pmol/L) was 15-fold more potent than M15 (IC50 = 900 pmol/L) in dog circular layer [4].

Gastrointestinal pharmacology Smooth muscle Functional antagonism

M15 Exhibits >19,000-Fold Lower Affinity at Pituitary GAL-R2 Compared to Brain/Gut GAL-R1 Receptors

M15 displays high affinity for galanin receptors in brain and gut (GAL-R1) but markedly reduced affinity for the pituitary galanin receptor subtype (GAL-R2). In rat anterior pituitary membranes, M15 exhibited an IC50 of >10 µM for displacing 125I-labeled Bolton-Hunter N-terminally labeled galanin, compared to an IC50 of 0.51 ± 0.04 nM for porcine galanin itself [1]. This contrasts with its nanomolar affinity (Ki = 0.65 nM) at GAL-R1 receptors [2]. M15 also failed to affect basal or galanin-stimulated prolactin release from dispersed rat anterior pituitary cells, whereas galanin produced a 180 ± 12% increase [3].

Receptor subtype selectivity Endocrinology Binding pharmacology

M15 Demonstrates ~6-Fold Higher Potency Than Galanin(1-14)-[Abu8]Scy-I in Rat Gastric Fundus Contraction Assays

In isolated longitudinal rat gastric fundus strips, M15 (Galantide) and the related chimeric peptide galanin(1-14)-[Abu8]Scy-I both elicited concentration-dependent contractions. However, M15 (EC50 = 70.06 nM) was approximately 2.7-fold more potent than galanin(1-14)-[Abu8]Scy-I (EC50 = 187 nM) and 2.5-fold more potent than galanin(1-15)-NH2 (EC50 = 174 nM) [1]. The Hill coefficient for M15 was 0.73, significantly different from unity, suggesting complex receptor interactions, whereas galanin(1-14)-[Abu8]Scy-I exhibited a Hill coefficient of 1.56 [2]. Pharmacological dissection revealed that M15-induced contractions were significantly reduced by atropine (36% reduction) and spantide (37% reduction), indicating additional interactions with muscarinic and tachykinin systems beyond galanin receptor antagonism [3].

Gastrointestinal pharmacology Contractility Chimeric peptides

M15 Binds to Spinal Galanin Receptors with Comparable Affinity (Kd ~1-2 nM) to Next-Generation Antagonists C7 and M40

In spinal cord membrane binding assays, M15 binds to galanin receptors with high affinity (Kd in the nanomolar range), comparable to the next-generation antagonists C7, M32, M38, and M40 [1]. Specifically, C7 exhibits a Kd of 1.16 nM for spinal galanin receptors , while M40 displays IC50 values of 3-15 nM across various tissues [2]. This places M15 within the same affinity range as these structurally optimized antagonists, despite being the earliest-developed chimeric galanin antagonist [3]. The comparable binding affinity suggests that for many receptor binding studies, M15 remains a viable and cost-effective alternative to newer antagonists.

Spinal pharmacology Receptor binding Pain research

Recommended Research Applications for Galantide (M15) Based on Quantitative Evidence of Differentiation


Studies Requiring Pure Galanin Receptor Antagonism Without Partial Agonist Confounds

In neuropharmacological investigations of cholinergic transmission or other galanin-modulated systems, M15 provides unequivocal antagonism as demonstrated by its complete blockade of galanin-evoked acetylcholine release in rat striatum (100% inhibition at 300 µM) and its lack of intrinsic agonist activity, unlike M35 which stimulates basal release by ~50% [1]. This makes M15 the preferred tool for experiments where clean pharmacological antagonism is required to unambiguously interpret galanin's physiological role.

Gastrointestinal Contractility Research Focusing on Galanin-Induced Contraction

For studies of galanin's contractile effects on gastrointestinal smooth muscle, M15 demonstrates 50-fold greater potency (IC50 = 80 pmol/L in guinea pig) than M35 (IC50 = 4 nmol/L) in inhibiting contraction [2]. This potency advantage translates to reduced peptide consumption and cost savings in experimental protocols. However, researchers studying galanin-induced relaxation should note that M35 is more potent for that specific endpoint.

Receptor Subtype Selectivity Profiling to Distinguish GAL-R1 from GAL-R2 Mediated Effects

M15 exhibits a >19,000-fold selectivity window between GAL-R1 (high affinity, Ki = 0.65 nM) and GAL-R2 (low affinity, IC50 >10 µM) receptors [3][4]. This pronounced subtype selectivity makes M15 an excellent pharmacological tool for experiments designed to exclude pituitary GAL-R2 involvement or to specifically target GAL-R1-mediated signaling pathways in brain and gut tissues.

Cardiovascular Studies of Galanin-Mediated Vagal Inhibition

In anaesthetized cat models, M15 at doses of 62 nmol/kg and 156 nmol/kg significantly reduces the cardiac vagal inhibitory effect of exogenous galanin and also attenuates the vagal inhibition produced by sympathetic nerve stimulation [5]. This validated in vivo efficacy supports the use of M15 in cardiovascular pharmacology research investigating autonomic neuroeffector functions and the role of endogenous galanin in sympathetic-parasympathetic interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galantide (M15)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.